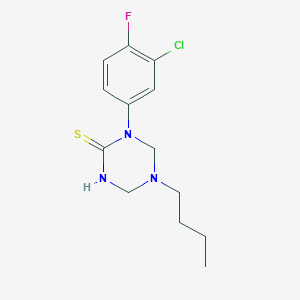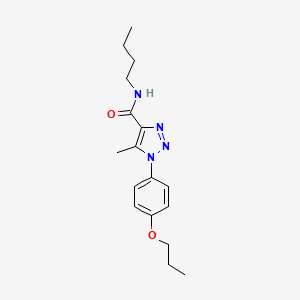
5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione
Overview
Description
5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione is a synthetic organic compound that belongs to the class of triazinane derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, including the presence of a triazinane ring and specific substituents, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione typically involves the following steps:
Formation of the Triazinane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The butyl, chloro, and fluorophenyl groups are introduced through substitution reactions using suitable reagents.
Thione Formation: The final step involves the conversion of the triazinane ring to its thione derivative using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to the corresponding thiol.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazinane-2-thione: A simpler analog without the butyl and halogen substituents.
5-butyl-1-phenyl-1,3,5-triazinane-2-thione: Lacks the chloro and fluoro groups.
1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione: Lacks the butyl group.
Uniqueness
5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3S/c1-2-3-6-17-8-16-13(19)18(9-17)10-4-5-12(15)11(14)7-10/h4-5,7H,2-3,6,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRISUYEUZWHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B4632332.png)

![2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)
![7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)
![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

